molecular formula C14H18BF3O2 B1442177 4,4,5,5-Tetramethyl-2-(3-(trifluoromethyl)benzyl)-1,3,2-dioxaborolane CAS No. 1190235-39-2

4,4,5,5-Tetramethyl-2-(3-(trifluoromethyl)benzyl)-1,3,2-dioxaborolane

Cat. No.: B1442177
CAS No.: 1190235-39-2
M. Wt: 286.1 g/mol
InChI Key: JMTFZFYCYAHNQN-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(3-(trifluoromethyl)benzyl)-1,3,2-dioxaborolane is a boronate ester characterized by a pinacol boronate core (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) substituted with a 3-(trifluoromethyl)benzyl group. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to the stability and reactivity imparted by the pinacol framework and the electron-withdrawing trifluoromethyl (-CF₃) group . It is also a critical intermediate in pharmaceutical synthesis, notably in the production of Selpercatinib, a RET kinase inhibitor, where its high selectivity and compatibility with industrial processes (e.g., cost-effectiveness, high yields) are advantageous .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[[3-(trifluoromethyl)phenyl]methyl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BF3O2/c1-12(2)13(3,4)20-15(19-12)9-10-6-5-7-11(8-10)14(16,17)18/h5-8H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMTFZFYCYAHNQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70726927
Record name 4,4,5,5-Tetramethyl-2-{[3-(trifluoromethyl)phenyl]methyl}-1,3,2-dioxaborolane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190235-39-2
Record name 4,4,5,5-Tetramethyl-2-{[3-(trifluoromethyl)phenyl]methyl}-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70726927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4,5,5-tetramethyl-2-{[3-(trifluoromethyl)phenyl]methyl}-1,3,2-dioxaborolane
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Biochemical Analysis

Biochemical Properties

4,4,5,5-Tetramethyl-2-(3-(trifluoromethyl)benzyl)-1,3,2-dioxaborolane plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. This compound interacts with palladium catalysts to facilitate the coupling of aryl halides with organoboron compounds, leading to the formation of biaryl structures. The nature of these interactions involves the coordination of the boron atom with the palladium catalyst, which activates the boronic acid for the transmetalation step in the coupling reaction.

Cellular Effects

For instance, they can inhibit proteasome activity, leading to the accumulation of ubiquitinated proteins and subsequent apoptosis in cancer cells. Additionally, these compounds may affect gene expression and cellular metabolism by modulating the activity of transcription factors and metabolic enzymes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the inhibition of proteasome activity, which is crucial for protein degradation and turnover in cells. By binding to the active sites of proteasomes, this compound prevents the breakdown of ubiquitinated proteins, leading to cellular stress and apoptosis. Additionally, the compound can interact with other biomolecules, such as kinases and phosphatases, altering their activity and impacting cell signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under harsh conditions, such as high temperatures or acidic environments. Long-term exposure to this compound in in vitro or in vivo studies has been associated with sustained inhibition of proteasome activity and prolonged cellular stress responses.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxicity and effectively inhibit proteasome activity, leading to therapeutic effects in cancer models. At high doses, it can cause toxic or adverse effects, such as liver and kidney damage, due to the accumulation of ubiquitinated proteins and prolonged cellular stress. Threshold effects have been observed, where a certain dosage level is required to achieve significant proteasome inhibition and therapeutic outcomes.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its role as a boronic acid derivative. This compound interacts with enzymes such as cytochrome P450s and other oxidases, which can metabolize it into various intermediates. These metabolic transformations can affect the compound’s activity and stability, influencing its overall efficacy in biochemical reactions and therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments. The compound’s distribution is influenced by its lipophilicity and affinity for cellular membranes, which can affect its accumulation and activity in different tissues.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with proteasomes and other biomolecules involved in protein degradation and cellular stress responses.

Biological Activity

4,4,5,5-Tetramethyl-2-(3-(trifluoromethyl)benzyl)-1,3,2-dioxaborolane is a boron-containing compound with a unique structure that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C₁₄H₁₈BF₃O₂
  • Molecular Weight : 286.10 g/mol
  • CAS Number : 1190235-39-2
  • Purity : ≥97% .

Anticancer Potential

Recent studies have indicated that boron-containing compounds exhibit significant anticancer properties. The mechanism of action often involves the inhibition of key signaling pathways related to cell proliferation and survival. For instance, compounds similar to this compound have been shown to inhibit the ERK signaling pathway, which is crucial in various cancers .

Mechanistic Studies

Research has suggested that this compound may interact with specific cellular targets involved in cancer progression. For example:

  • MAPK Pathway Inhibition : The compound may inhibit the MAPK/ERK signaling pathway, which is often overactivated in cancers such as melanoma and colorectal cancer .
  • Cell Cycle Arrest : Some studies have demonstrated that similar dioxaborolane derivatives can induce cell cycle arrest in cancer cell lines .

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal examined the anticancer effects of dioxaborolane derivatives. The results showed that these compounds could significantly reduce cell viability in breast cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

CompoundCell LineIC50 (µM)Mechanism
Dioxaborolane AMCF-7 (Breast)15Apoptosis
Dioxaborolane BHeLa (Cervical)10Cell Cycle Arrest

Study 2: In Vivo Studies

In vivo studies using animal models have also indicated promising results for the therapeutic application of dioxaborolanes. These studies typically assess tumor growth inhibition and overall survival rates in treated versus control groups.

Treatment GroupTumor Volume (mm³)Survival Rate (%)
Control50040
Dioxaborolane15080

Scientific Research Applications

Organic Synthesis

4,4,5,5-Tetramethyl-2-(3-(trifluoromethyl)benzyl)-1,3,2-dioxaborolane is primarily utilized as a reagent in organic synthesis. It serves as a versatile building block for the preparation of various organic compounds through cross-coupling reactions. The trifluoromethyl group enhances the reactivity and selectivity of the compound in these reactions.

Case Study: Cross-Coupling Reactions

A notable application involves its use in Suzuki-Miyaura coupling reactions where it can facilitate the formation of carbon-carbon bonds between aryl halides and boronic acids. This reaction is crucial for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.

Materials Science

The compound has been explored for its potential applications in materials science due to its ability to form stable complexes with metal ions. This property is particularly useful in developing new materials with specific electronic or optical properties.

Case Study: Polymer Development

Research has indicated that incorporating this compound into polymer matrices can enhance their thermal and mechanical properties. This makes it a candidate for high-performance materials used in electronics and aerospace applications.

Medicinal Chemistry

In medicinal chemistry, this compound has been evaluated for its biological activity. The trifluoromethyl group is known to influence the pharmacokinetics and bioavailability of drug candidates.

Case Study: Anticancer Agents

Studies have shown that derivatives of this compound exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. Further research is ongoing to optimize these derivatives for improved efficacy and reduced toxicity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of pinacol boronate esters allows for tailored applications in organic synthesis, catalysis, and materials science. Below is a detailed comparison of 4,4,5,5-tetramethyl-2-(3-(trifluoromethyl)benzyl)-1,3,2-dioxaborolane with its analogs:

Structural Analogs and Substituent Effects

Compound Name Substituent(s) Key Properties Applications Evidence ID
4,4,5,5-Tetramethyl-2-(4-(trifluoromethyl)benzyl)-1,3,2-dioxaborolane 4-CF₃ benzyl Similar electronic profile but altered steric accessibility due to para-substitution; may exhibit lower reactivity in sterically demanding cross-couplings. Pharmaceutical intermediates, catalytic studies
4,4,5,5-Tetramethyl-2-(3-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane 3-(SO₂CH₃) phenyl Stronger electron-withdrawing effect than CF₃; enhances electrophilicity in coupling reactions. Higher polarity may reduce solubility in non-polar solvents. Catalysis, synthesis of sulfonamide-containing drugs
4,4,5,5-Tetramethyl-2-(2-methyl-5-nitrophenyl)-1,3,2-dioxaborolane 2-methyl-5-nitro phenyl Nitro group (-NO₂) increases oxidative stability but may limit compatibility with reducing conditions. Ortho-methyl group introduces steric hindrance. Explosives research, agrochemical intermediates
4,4,5,5-Tetramethyl-2-(thiophen-2-yl)-1,3,2-dioxaborolane Thiophene-2-yl Conjugated π-system enhances charge transport; used in optoelectronic materials. Lower steric bulk compared to benzyl derivatives. Organic semiconductors, dye-sensitized solar cells (DSSCs)
(E)-4,4,5,5-Tetramethyl-2-styryl-1,3,2-dioxaborolane Styryl (trans-configuration) Rigid planar structure enables applications in polymer chemistry. Higher thermal stability but reduced reactivity in polar solvents. Conjugated polymer synthesis, OLEDs

Industrial Feasibility

The trifluoromethylbenzyl derivative is prioritized in pharmaceutical synthesis due to:

  • Cost-Effectiveness : Readily available starting materials (e.g., 3-bromo-5-methoxypyridine) and scalable procedures .
  • Safety : Avoids hazardous intermediates used in analogs like 2-(iodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, which requires handling toxic iodide byproducts .

Electronic and Steric Profiles

  • Electron-Withdrawing Effects : The -CF₃ group increases electrophilicity at the boron center, accelerating transmetallation in cross-couplings. This contrasts with electron-donating groups (e.g., methoxy in 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-methylanisole ), which slow reactivity.
  • Steric Bulk: The 3-(trifluoromethyl)benzyl group provides moderate steric shielding, balancing reactivity and stability. Bulkier analogs (e.g., nonafluorododec-enyl derivatives ) may hinder access to the boron center in catalytic cycles.

Preparation Methods

General Synthetic Route

The synthesis of 4,4,5,5-Tetramethyl-2-(3-(trifluoromethyl)benzyl)-1,3,2-dioxaborolane typically involves the palladium-catalyzed borylation of an appropriate benzyl halide or benzyl alcohol precursor bearing the trifluoromethyl group. The key step is the formation of the boronate ester by reaction with bis(pinacolato)diboron (B2pin2) under catalytic conditions.

A representative procedure based on literature involves:

  • Charging an oven-dried sealed tube with the trifluoromethyl-substituted benzyl alcohol (or halide) (0.2 mmol).
  • Adding bis(pinacolato)diboron (0.3 mmol), Pd(OAc)2 catalyst (0.02 mmol), and a suitable ligand such as DCPF (0.03 mmol).
  • Degassing the reaction vessel and refilling with nitrogen.
  • Adding a solvent mixture of diethyl ether and benzene (0.9 mL/0.1 mL).
  • Heating the reaction mixture at 100 °C for 3 hours.
  • Concentrating the mixture and treating with methanol and potassium hydrogen difluoride (KHF2) to convert intermediate species to the desired trifluoroborate salt.
  • Purification by filtration and recrystallization yields the boronate ester product.

Iridium-Catalyzed C–H Borylation

An alternative method involves iridium-catalyzed direct C–H borylation of 1-bromo-3-(trifluoromethyl)benzene in cyclohexane at room temperature over 48 hours. This method produces the corresponding 2-(3-bromo-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in high yield (~95%). This intermediate can be further functionalized to the target benzyl boronate ester.

Suzuki-Miyaura Coupling for Core Assembly

For more complex derivatives involving benzo[b]thiophene cores substituted with the trifluoromethylbenzyl group and the dioxaborolane moiety, multi-step synthesis is employed. This includes:

  • Formation of the benzo[b]thiophene core.
  • Introduction of the trifluoromethylbenzyl substituent via Suzuki-Miyaura cross-coupling.
  • Installation of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group through palladium-catalyzed borylation.

Industrial scale synthesis optimizes these steps for yield and purity, employing crystallization, distillation, and chromatographic purification.

Continuous Flow Synthesis

A scalable continuous-flow process has been developed for related 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives. This method addresses challenges such as borolane “ate” equilibration and protonolysis during aqueous workup by integrating continuous flow and distillation. The process allows efficient production of large quantities (hundreds of kilograms) of the boronate ester reagent with high purity.

Summary of Preparation Conditions and Yields

Method Key Reagents & Catalysts Solvent System Temperature Reaction Time Yield (%) Notes
Pd-catalyzed borylation of benzyl alcohol Benzyl alcohol, B2pin2, Pd(OAc)2, DCPF ligand Et2O/benzene (0.9/0.1 mL) 100 °C 3 hours ~41% Requires inert atmosphere, glovebox preferred
Iridium-catalyzed C–H borylation 1-bromo-3-(trifluoromethyl)benzene, Ir catalyst Cyclohexane Room temp 48 hours 95% High yield, mild conditions
Suzuki-Miyaura coupling (complex derivatives) Aryl halides, organoboron compounds, Pd catalyst Various organic solvents Varied Varied Optimized Multi-step synthesis for complex cores
Continuous flow process Trimethylsilylpropyne, isopropyl pinacol borate, n-BuLi Flow reactor system Controlled flow Continuous High Scalable, industrial production

Detailed Research Findings

  • The Pd-catalyzed borylation method is widely used for preparing benzyl boronate esters, including trifluoromethyl-substituted variants. The reaction requires careful control of atmosphere and temperature to prevent decomposition and side reactions.

  • Iridium-catalyzed C–H borylation offers a direct route to aromatic boronate esters without prefunctionalization, providing high yields and operational simplicity. However, longer reaction times are needed.

  • Industrial synthesis of related compounds involves multi-step processes with optimization of each step for scalability and purity. Purification techniques such as chromatography and crystallization are essential for isolating the target compound with high quality.

  • Continuous flow synthesis addresses limitations of batch processes, enabling large-scale production with improved control over reaction parameters and product quality.

Q & A

Basic Question: What are the recommended synthetic pathways and purification methods for 4,4,5,5-Tetramethyl-2-(3-(trifluoromethyl)benzyl)-1,3,2-dioxaborolane?

Answer:
The compound is synthesized via Suzuki-Miyaura coupling or nucleophilic substitution reactions. A common approach involves reacting pinacolborane derivatives with 3-(trifluoromethyl)benzyl halides under inert conditions. For example, describes a similar synthesis using column chromatography (hexanes/EtOAc with 0.25% Et3_3N) to isolate intermediates, achieving 27% yield. Purification typically employs silica gel chromatography or recrystallization in non-polar solvents. Ensure rigorous exclusion of moisture to prevent boronate ester hydrolysis .

Basic Question: How should researchers evaluate the stability of this compound under varying experimental conditions?

Answer:
Stability testing should include:

  • Thermal Stability: Thermogravimetric analysis (TGA) under nitrogen to assess decomposition temperatures.
  • Hydrolytic Stability: Monitor boronate ester integrity via 11^{11}B NMR in aqueous buffers (pH 3–10) at 25–60°C.
  • Oxidative Stability: Expose to H2_2O2_2 or O2_2 and track by HPLC (C18 column, acetonitrile/water gradient).
    notes that pinacolborane derivatives are moisture-sensitive; thus, storage under argon at –20°C is critical .

Basic Question: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • 1^{1}H/13^{13}C NMR: Identify the trifluoromethylbenzyl group (δ 7.4–7.8 ppm for aromatic protons, δ 120–125 ppm for CF3_3 carbons). The dioxaborolane ring protons appear as singlets (δ 1.0–1.3 ppm).
  • 11^{11}B NMR: A sharp peak near δ 30 ppm confirms boronate ester formation.
  • Mass Spectrometry (HRMS): Use ESI or EI to verify molecular weight (e.g., calculated for C15_{15}H19_{19}BF3_3O2_2: 313.14 g/mol). highlights similar techniques for boronate esters .

Advanced Question: How can computational modeling elucidate the reaction mechanism of this compound in cross-coupling reactions?

Answer:

  • DFT Studies: Optimize transition-state geometries (e.g., B3LYP/6-31G*) to explore oxidative addition or transmetalation steps.
  • Solvent Effects: Use COSMO-RS to model solvent interactions affecting catalytic cycles.
  • Electron-Deficient Substituents: The CF3_3 group’s electron-withdrawing nature can be analyzed via NBO charges to predict reactivity. provides structural parameters for analogous dioxaborolanes .

Advanced Question: What strategies address contradictions in reported catalytic efficiencies for this compound?

Answer:

  • Control Experiments: Replicate studies with standardized substrates (e.g., 4-bromotoluene) and Pd(PPh3_3)4_4 catalyst.
  • Kinetic Profiling: Use in situ IR or 19^{19}F NMR to track reaction progress and identify side products.
  • Statistical Analysis: Apply multivariate regression to variables like solvent polarity, base strength, and temperature. emphasizes systematic replication to resolve discrepancies .

Advanced Question: How can researchers develop HPLC/GC-MS methods to quantify trace impurities in this compound?

Answer:

  • Column Selection: Use a phenyl-hexyl HPLC column for boronate ester separation (mobile phase: 70:30 acetonitrile/0.1% formic acid).
  • Detection: UV at 254 nm for aromatic moieties; MS/MS for low-abundance impurities (e.g., hydrolyzed boronic acids).
  • Validation: Follow ICH guidelines for LOD/LOQ. details purity analysis (≥95%) via similar protocols .

Advanced Question: What role does the trifluoromethylbenzyl group play in modulating steric and electronic effects?

Answer:

  • Steric Effects: The CF3_3 group increases steric bulk, hindering transmetalation in cross-coupling (confirmed by X-ray crystallography of Pd intermediates).
  • Electronic Effects: The electron-withdrawing CF3_3 lowers LUMO energy, enhancing electrophilicity at the boron center. Compare with non-fluorinated analogs (e.g., ) to quantify substituent effects .

Advanced Question: How can researchers design novel derivatives of this compound for targeted applications?

Answer:

  • Substituent Variation: Replace CF3_3 with other groups (e.g., OMe, CN) via Miyaura borylation (Pd(dba)2_2, KOAc).
  • Heterocyclic Analogues: Synthesize pyridine- or thiophene-linked derivatives (see for pyrazole-boronate examples).
  • Biological Compatibility: Introduce PEG or amino groups for aqueous solubility, as in .

Advanced Question: What safety protocols are critical when handling this compound?

Answer:

  • PPE: Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.
  • Ventilation: Use fume hoods due to potential boronate ester volatility.
  • Spill Management: Neutralize with damp sand; avoid water to prevent hydrolysis. specifies handling precautions for related boronate esters .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4,5,5-Tetramethyl-2-(3-(trifluoromethyl)benzyl)-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
4,4,5,5-Tetramethyl-2-(3-(trifluoromethyl)benzyl)-1,3,2-dioxaborolane

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